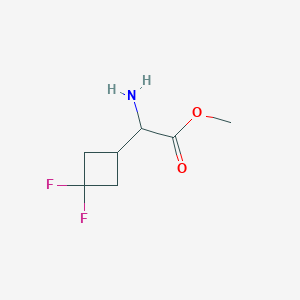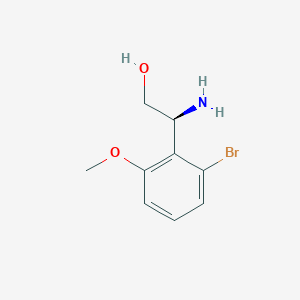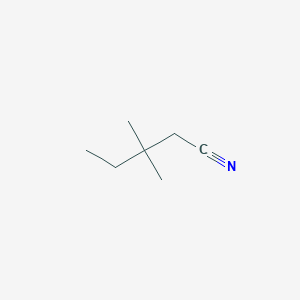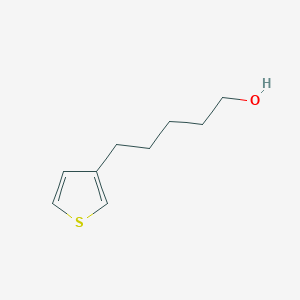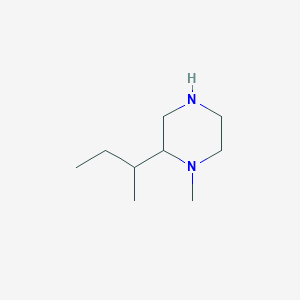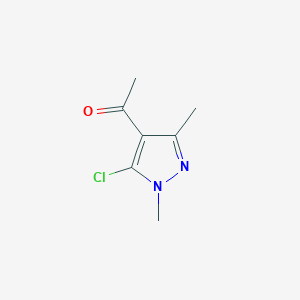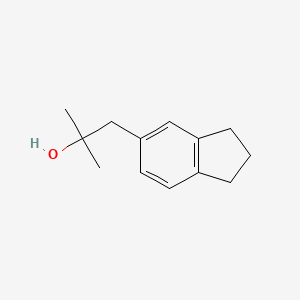![molecular formula C14H20N2O B13604173 N-[4-(piperidin-4-ylmethyl)phenyl]acetamide](/img/structure/B13604173.png)
N-[4-(piperidin-4-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(piperidin-4-ylmethyl)phenyl]acetamide is a compound that features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidin-4-ylmethyl)phenyl]acetamide typically involves the reaction of 4-(piperidin-4-ylmethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(piperidin-4-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-[4-(piperidin-4-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(piperidin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenylacetamide moiety may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide.
N-(piperidin-4-ylmethyl)acetamide monohydrobromide: A salt form of the compound with different solubility properties.
Uniqueness
N-[4-(piperidin-4-ylmethyl)phenyl]acetamide is unique due to its specific combination of the piperidine ring and phenylacetamide moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N-[4-(piperidin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11(17)16-14-4-2-12(3-5-14)10-13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3,(H,16,17) |
Clé InChI |
WHJMCFFBDGSCPU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


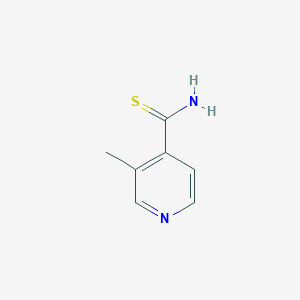
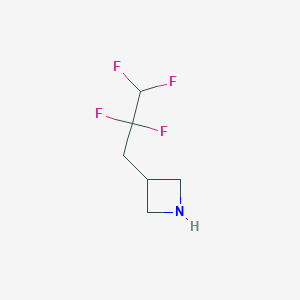
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
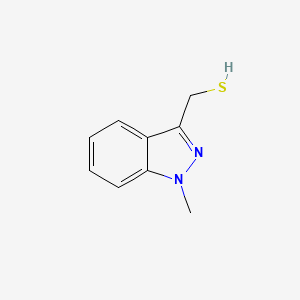
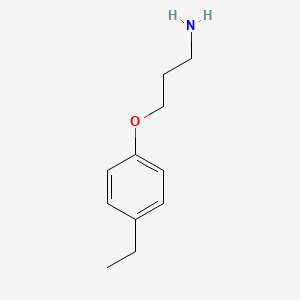
![3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
